molecular formula C11H11NO2 B14051186 methyl 2-(1H-indol-6-yl)acetate

methyl 2-(1H-indol-6-yl)acetate

Cat. No.: B14051186
M. Wt: 189.21 g/mol
InChI Key: SCXOEYSFXAYJEG-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-6-yl)acetate is an indole-derived ester compound characterized by an acetoxy group at the 6-position of the indole ring. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting neurological and inflammatory pathways. The synthesis typically involves alkylation or condensation reactions under basic conditions, as demonstrated in the reaction of indole derivatives with methyl bromoacetate or similar reagents .

Structurally, the 6-position substitution on the indole ring distinguishes this compound from other indole acetates, influencing its electronic properties and interaction with biological targets. Its role as a precursor underscores its importance in drug discovery pipelines.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-(1H-indol-6-yl)acetate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8/h2-6,12H,7H2,1H3

InChI Key

SCXOEYSFXAYJEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1H-indol-6-yl)acetate typically involves the reaction of indole derivatives with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding the desired product in good yield .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1H-indol-6-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Methyl 2-(1H-indol-6-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-6-yl)acetate involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of methyl 2-(1H-indol-6-yl)acetate are best understood through comparison with analogs differing in substitution patterns or functional groups. Key compounds include:

Positional Isomers on the Indole Ring

  • This compound is a precursor in synthesizing indole alkaloids but lacks reported bioactivity data .
  • Methyl 2-(1H-indol-5-yl)acetate (CID 43831379): The 5-position substitution may enhance π-stacking interactions in protein binding.

Functional Group Variations

  • Ethyl 2-(1H-indol-1-yl)acetate (CAS 778-82-5): Substitution at the indole nitrogen (1-position) reduces aromaticity and increases steric bulk.
  • Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS 4504-12-5):
    The addition of a methoxy group at the 6-position and an oxo moiety enhances electrophilicity, making it a candidate for nucleophilic addition reactions in drug design .

Structural and Functional Data Table

Compound Name Substituent Position Functional Groups Key Properties/Bioactivity Reference
This compound 6 Ester Intermediate for enzyme inhibitors
Ethyl 2-(1H-indol-1-yl)acetate 1 Ester BACE1 inhibition (77% at 100 µM)
Methyl 2-(1H-indol-3-yl)acetate 3 Ester No reported bioactivity
Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate 3, 6-methoxy Ester, Oxo Electrophilic intermediate in drug design

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